6-Hydroxyetodolac

Übersicht

Beschreibung

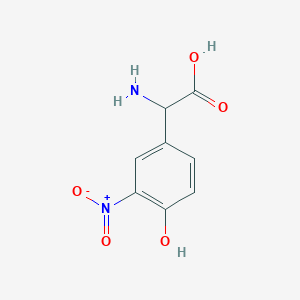

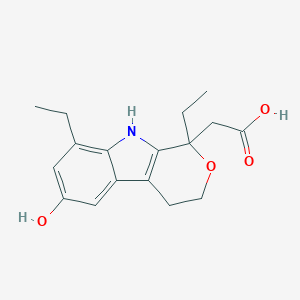

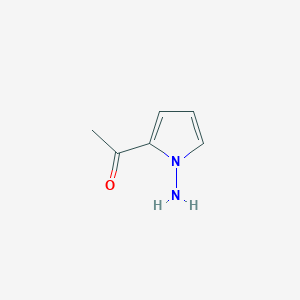

6-Hydroxyetodolac is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) etodolac. The compound has the chemical formula C₁₇H₂₁NO₄ and is known for its anti-inflammatory properties .

Wissenschaftliche Forschungsanwendungen

6-Hydroxyetodolac hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Biologie: Untersucht für seine Rolle in biologischen Systemen, insbesondere im Metabolismus von NSAR.

Industrie: Wird bei der Entwicklung neuer Arzneimittel und als Standard in Qualitätskontrollprozessen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von this compound ähnelt dem seiner Ausgangssubstanz Etodolac. Es entfaltet seine Wirkung durch Hemmung des Enzyms Cyclooxygenase (COX), wodurch die Synthese von Prostaglandinen reduziert wird, die an der Vermittlung von Entzündungen beteiligt sind . Diese Hemmung führt zu einer Verringerung von Entzündungen, Schmerzen und Fieber . Die Verbindung ist selektiver für COX-2 als für COX-1, was zu ihren entzündungshemmenden Eigenschaften beiträgt .

Ähnliche Verbindungen:

Etodolac: Die Ausgangssubstanz, ebenfalls ein NSAR mit entzündungshemmenden Eigenschaften.

6-Hydroxyindol: Ein weiteres Indolderivat mit einer Hydroxylgruppe an der 6. Position.

Indometacin: Ein weiteres NSAR mit einem ähnlichen Wirkmechanismus.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen Hydroxylierung an der 6. Position, die seine metabolischen und pharmakokinetischen Eigenschaften beeinflusst. Diese Hydroxylierung kann die Löslichkeit, Bioverfügbarkeit und die Interaktion der Verbindung mit biologischen Zielstrukturen beeinflussen .

Wirkmechanismus

Target of Action

6-Hydroxyetodolac is a metabolite of Etodolac , a non-steroidal anti-inflammatory drug (NSAID). The primary target of Etodolac, and by extension this compound, is the enzyme cyclooxygenase (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins, which are involved in mediating inflammation .

Mode of Action

Similar to other NSAIDs, the anti-inflammatory effects of this compound result from the inhibition of COX . This inhibition decreases the synthesis of peripheral prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX, this compound prevents the conversion of arachidonic acid to prostaglandin H2, the first step in the synthesis of prostaglandins . This results in a decrease in the levels of prostaglandins, which are involved in pain, fever, and inflammation.

Pharmacokinetics

The pharmacokinetics of this compound are similar to those of its parent compound, Etodolac . Etodolac is well absorbed, with maximal plasma concentrations attained within 1 to 2 hours in healthy volunteers . The elimination half-life of Etodolac is between 6 and 8 hours in plasma . Etodolac is highly plasma protein bound, and undergoes virtually complete biotransformation to oxidised metabolites and acyl-glucuronides .

Result of Action

The primary result of the action of this compound is a reduction in inflammation. By inhibiting the synthesis of prostaglandins, this compound reduces the signs and symptoms of conditions like rheumatoid arthritis and osteoarthritis .

Biochemische Analyse

Biochemical Properties

6-Hydroxyetodolac has a chemical formula of C17H21NO4 . It interacts with various enzymes and proteins in the body. It is a product of the metabolic reaction of etodolac . The nature of these interactions is largely determined by its chemical structure and properties .

Cellular Effects

The cellular effects of this compound are not fully understood. It is known to be involved in various cellular processes. For instance, it has been found in the kidney and liver , suggesting that it may play a role in the function of these organs.

Molecular Mechanism

It is known that etodolac, the parent compound of this compound, exerts its effects through the inhibition of the enzyme cyclooxygenase (COX), which decreases the synthesis of prostaglandins involved in inflammation . It is possible that this compound may have similar effects.

Metabolic Pathways

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyetodolac typically involves the hydroxylation of etodolac. The process begins with the preparation of etodolac, which is synthesized by reacting 7-ethyl-tryptophol with methyl 3-oxo-pentanoate in the presence of a concentrated mineral acid . The hydroxylation step introduces a hydroxyl group at the 6th position of the indole ring, forming this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding and cost-effective methods to ensure the efficient production of the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 6-Hydroxyetodolac unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um Ketone oder Aldehyde zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um die Hydroxylgruppe zu entfernen.

Substitution: Die Hydroxylgruppe kann durch andere funktionelle Gruppen substituiert werden, wie Halogene oder Alkylgruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden verwendet.

Substitution: Halogenierung kann mit Reagenzien wie Thionylchlorid (SOCl₂) oder Phosphortribromid (PBr₃) erreicht werden.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von dehydroxylierten Derivaten.

Substitution: Bildung von halogenierten oder alkylierten Derivaten.

Vergleich Mit ähnlichen Verbindungen

Etodolac: The parent compound, also an NSAID with anti-inflammatory properties.

6-Hydroxyindole: Another indole derivative with a hydroxyl group at the 6th position.

Indomethacin: Another NSAID with a similar mechanism of action.

Uniqueness: 6-Hydroxyetodolac is unique due to its specific hydroxylation at the 6th position, which influences its metabolic and pharmacokinetic properties. This hydroxylation can affect the compound’s solubility, bioavailability, and interaction with biological targets .

Eigenschaften

IUPAC Name |

2-(1,8-diethyl-6-hydroxy-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-3-10-7-11(19)8-13-12-5-6-22-17(4-2,9-14(20)21)16(12)18-15(10)13/h7-8,18-19H,3-6,9H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHWDDBALZVXBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC(=C1)O)C3=C(N2)C(OCC3)(CC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101901-06-8 | |

| Record name | 6-Hydroxyetodolac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101901068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RAK-901 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCH8N6A1AY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 6-hydroxyetodolac in the metabolism of etodolac?

A1: this compound is a key metabolite of the non-steroidal anti-inflammatory drug (NSAID) etodolac. Following oral administration of etodolac, it undergoes extensive metabolism, with this compound being one of the major metabolites identified in human urine. [] The metabolism of etodolac primarily involves hydroxylation, with 6-hydroxylation being one of the pathways. []

Q2: Does this compound possess any significant anti-inflammatory activity?

A2: Research suggests that this compound, along with other tested metabolites of etodolac, exhibits minimal to no anti-inflammatory activity. Studies evaluating the metabolites in a rat adjuvant edema model and their ability to inhibit prostaglandin production in chondrocyte cells demonstrated either inactivity or only marginal activity. [] This suggests that the metabolic conversion of etodolac to this compound, and other metabolites, significantly reduces its pharmacological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B137973.png)

![2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B137982.png)

![Methyl (1R,2S,3S,5S)-8-(2-fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B137984.png)